



Navigating the Dual Identity of Compound 21 in Neuroscience: A Technical Guide

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Compound of Interest		
Compound Name:	BC21	
Cat. No.:	B15544010	Get Quote

An Important Clarification for Researchers: The designation "Compound 21" (C21) refers to two distinct molecules within the field of neuroscience, each with unique mechanisms of action and applications. This guide provides an in-depth technical overview of both entities to ensure clarity and precision in research and development.

Part 1 of this document focuses on Compound 21, the selective Angiotensin II AT2 receptor agonist, a promising therapeutic agent for neuroprotection in ischemic stroke and traumatic brain injury.

Part 2 details Compound 21, the DREADD (Designer Receptors Exclusively Activated by Designer Drugs) agonist, a powerful chemogenetic tool for the remote control of neuronal activity in preclinical research.

We strongly advise researchers to verify the chemical identity (CAS number) of their intended "Compound 21" to ensure the appropriate application and interpretation of experimental data.

Part 1: Compound 21 - The Angiotensin II AT2 Receptor Agonist

Chemical Name: N-butyloxycarbonyl-3-(4-imidazol-1-ylmethylphenyl)-5-isobutylthiophene-2-sulfonamide CAS Number: 477775-14-7

Introduction



Compound 21 (C21) is a selective, non-peptide agonist of the Angiotensin II Type 2 (AT2) receptor.[1] In the central nervous system, the AT2 receptor is implicated in neuroprotective and regenerative processes, often opposing the detrimental effects of the AT1 receptor.[2][3] C21 has emerged as a significant research compound for its potential therapeutic applications in neurological disorders characterized by inflammation and ischemic damage, such as stroke and traumatic brain injury (TBI).[2][4]

In Vitro Applications and Quantitative Data

In vitro studies have been crucial in elucidating the mechanism of action of C21 at the cellular level. Key applications include the investigation of neurite outgrowth, anti-inflammatory effects, and cellular signaling pathways.

Parameter	Value	Cell Line/System	Description
Binding Affinity (Ki)	0.4 nM	AT2 Receptor	Demonstrates high and selective affinity for the AT2 receptor. [5]
Binding Affinity (Ki)	>10 μM	AT1 Receptor	Shows very low affinity for the AT1 receptor, highlighting its selectivity.[5]
Effective Concentration	100 μΜ	Human Umbilical Vein Endothelial Cells (HUVECs)	Reduced TNF-α- induced gene expression of ICAM, CCL2, and IL-6.[6]
Effective Concentration	0.1–10 μΜ	Primary Cortical Neurons (Rat)	Increased the cell surface levels of the BDNF receptor, TRKB.[7]

Table 1: In Vitro Quantitative Data for Compound 21 (AT2R Agonist)

Key In Vitro Experimental Protocols



This assay assesses the potential of C21 to promote neuronal regeneration.

- Cell Culture: iPSC-derived human neurons (e.g., cortical glutamatergic or spinal motor neurons) are cultured on plates pre-coated with Poly-D-lysine and Laminin.[8][9]
- Compound Treatment: After allowing the neurons to form initial networks (typically 48-72 hours), they are treated with various concentrations of C21.[9] A vehicle control (e.g., DMSO) and a positive control (e.g., a known neurotrophic factor) are included.
- Imaging: Neurite outgrowth is monitored over time (e.g., 24, 48, 72 hours) using high-content imaging systems. If using GFP-labeled neurons, live-cell imaging can be performed.[8]
- Analysis: Software is used to quantify neurite length, number of branches, and other morphological parameters.[9]

This protocol evaluates the ability of C21 to mitigate inflammatory responses in the neurovasculature.

- Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured to confluence.
- Induction of Inflammation: Inflammation is induced by treating the cells with Tumor Necrosis Factor-alpha (TNF-α).
- C21 Treatment: Cells are co-treated with TNF-α and varying concentrations of C21.
- Gene Expression Analysis (qPCR): After incubation, RNA is extracted from the cells.
 Quantitative real-time PCR (qRT-PCR) is performed to measure the expression levels of inflammatory markers such as ICAM-1, CCL2, and IL-6.[6] Gene expression is quantified using the ΔCT method.[6]

In Vivo Applications and Quantitative Data

In vivo studies in animal models of neurological disorders are critical for evaluating the therapeutic potential of C21. These studies have demonstrated its efficacy in reducing brain damage and improving functional outcomes.



Application	Animal Model	C21 Dosage	Key Findings
Ischemic Stroke	Spontaneously Hypertensive Rats (SHR)	5, 10, or 50 ng/kg/min (pre-stroke)	Dose-dependently decreased infarct volume and improved motor deficits.[10]
Ischemic Stroke	Female Wistar Rats	0.03 mg/kg IP (at reperfusion)	Improved Bederson scores at 24 hours post-stroke.[3]
Ischemic Stroke	Sprague-Dawley Rats	1.5 µg/kg (Nose-to- Brain, 1.5h post- stroke)	Reduced cerebral infarct size by 57% and improved neurological scores. [11]
Traumatic Brain Injury (TBI)	C57BL/6 Mice	0.03 mg/kg IP (1h and 3h post-TBI)	Ameliorated Neurological Severity Score (NSS) and reduced inflammatory markers.[2][4]

Table 2: In Vivo Applications and Efficacy of Compound 21 (AT2R Agonist)

Key In Vivo Experimental Protocols

This is a widely used model to mimic ischemic stroke in rodents.

- Animal Model: Spontaneously Hypertensive Rats (SHR) or other appropriate rodent strains are used.[10]
- Surgical Procedure: Anesthesia is induced. A midline incision is made in the neck to expose the carotid artery. The middle cerebral artery is occluded, often by the intracerebral injection of endothelin-1 (ET-1) to induce focal ischemia.[11][12]
- C21 Administration: C21 can be administered before (pre-treatment) or after (post-treatment) the MCAO procedure. Routes of administration include intraperitoneal (IP) injection, continuous infusion, or nose-to-brain delivery.[3][11][12]



- Behavioral Assessment: Neurological deficits are assessed at various time points post-stroke using scoring systems like the Bederson score, paw grasp test, and beam walk test.[3]
- Histological Analysis: At the end of the experiment, animals are euthanized, and brains are sectioned. Infarct volume is typically quantified using staining methods like cresyl violet.[3]

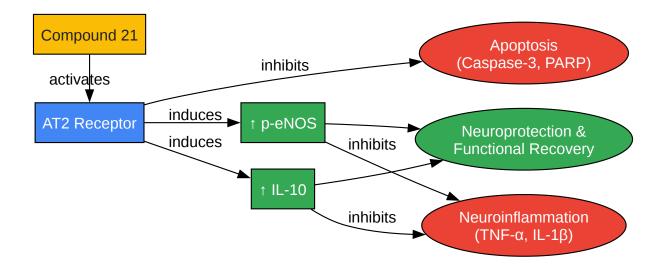
This model is used to induce a focal brain injury.

- Animal Model: C57BL/6 mice are commonly used.[2]
- Surgical Procedure: Under anesthesia, a craniotomy is performed over the desired cortical region. A pneumatic impactor device is used to deliver a controlled impact to the exposed dura.
- C21 Administration: C21 is typically administered via IP injection at specific time points after the injury (e.g., 1 and 3 hours post-TBI).[4]
- Outcome Measures: Neurological function is assessed using the Neurological Severity Score (NSS).[4] At 24 hours post-injury, brain tissue is collected for immunoblotting analysis of inflammatory and apoptotic markers.[4]

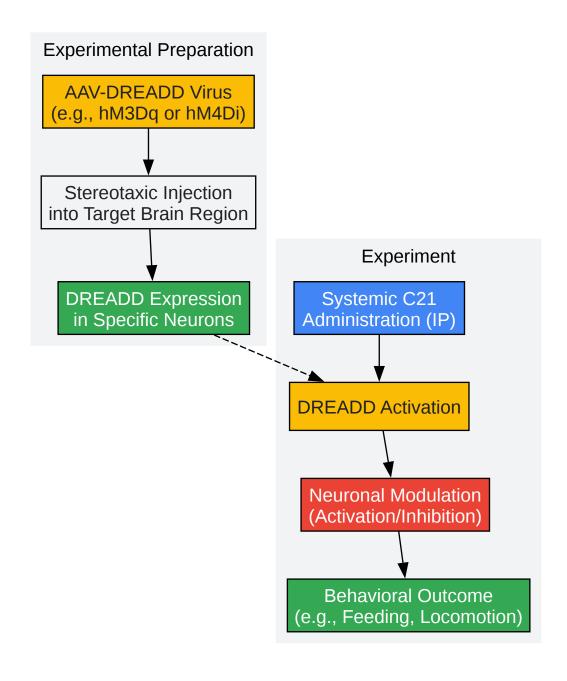
Signaling Pathways and Mechanisms of Action

The neuroprotective effects of C21 are mediated through the activation of the AT2 receptor, which triggers several downstream signaling cascades.









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Foundational & Exploratory





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